5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester
Description
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester is a bicyclic organic compound featuring a benzyl substituent, an oxygen atom (oxa) in the bicyclo[2.2.2]octane framework, and an ester group.
Properties
IUPAC Name |
ethyl 5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-19-15(18)16-9-8-14(20-12-16)11-17(16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQZUSJQZJBWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CN1CC3=CC=CC=C3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is most closely related to 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester (CAS 22766-68-3), which lacks the benzyl group and the oxygen atom in the bicyclo system. A detailed comparison is provided below:
Physicochemical and Reactivity Insights
- This may influence solubility and reactivity in catalytic or biological environments.
- Synthetic Pathways : Both compounds likely involve cyclization strategies, but the synthesis of the benzyl-oxa derivative requires additional steps for benzyl group incorporation and oxygen atom placement. Methods referenced for ester derivatives (e.g., crystal structure analyses in Martínez-Martínez et al. ) may apply to both compounds.
- Lumping Strategy Relevance : As per , compounds with similar bicyclo frameworks may be grouped for reaction modeling. However, the benzyl and oxa substituents in the target compound could necessitate distinct reaction pathways compared to simpler analogs .
Biological Activity
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester (CAS No: 2379651-38-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework that includes both nitrogen and oxygen atoms. The molecular formula is with a molecular weight of approximately 247.29 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential neuroprotective effects and interactions with central nervous system receptors.
1. Neuroprotective Effects
Research indicates that compounds with similar bicyclic structures may possess neuroprotective properties. For instance, structural analogs have shown promise in enhancing cognitive function and providing neuroprotection against neurodegenerative diseases.
2. Interaction with Receptors
The compound is believed to interact with various receptors in the central nervous system, which could influence its pharmacodynamics and therapeutic effects. Understanding these interactions is crucial for elucidating its potential applications in treating neurological disorders.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds and their implications for therapeutic use:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane | Potential neuroprotective effects | Interaction with neurotransmitter receptors |
| Epibatidine | Analgesic properties | Nicotinic acetylcholine receptor agonism |
| Sazetidine-A | Cognitive enhancement | Modulation of cholinergic signaling |
These studies suggest that the structural features of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane derivatives may confer distinct biological properties compared to other compounds.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Initial studies indicate that the compound may exhibit moderate bioavailability when administered orally.
- Distribution : The unique structure may facilitate penetration through the blood-brain barrier, enhancing its potential as a CNS-active agent.
- Metabolism : The presence of functional groups allows for various metabolic transformations, potentially leading to active metabolites.
- Excretion : Further research is needed to determine the excretion pathways and half-life of the compound in vivo.
Research Findings
Recent findings have demonstrated several key aspects of the biological activity of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane derivatives:
- Neuroprotective Mechanisms : Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Potential Therapeutic Applications : Given their interaction with neurotransmitter systems, these compounds could be explored for applications in treating conditions such as Alzheimer's disease, Parkinson's disease, and other cognitive disorders.
Q & A
Q. What is the recommended synthetic route for 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of bicyclic esters like this compound typically involves cyclization and esterification steps. A plausible route could include:
- Step 1: Formation of the bicyclic core via a Diels-Alder or [2+2] cycloaddition reaction, leveraging strained intermediates.
- Step 2: Introduction of the benzyl and aza groups through nucleophilic substitution or reductive amination.
- Step 3: Esterification of the carboxylic acid moiety using ethanol under acid catalysis (e.g., H₂SO₄ or HCl), as described for structurally similar esters in .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to identify incomplete cyclization or esterification.
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Adjust stoichiometry based on steric hindrance from the bicyclic framework.
Q. How should researchers handle and store this compound to ensure stability and safety during experiments?
Methodological Answer:
- Handling: Use gloves, lab coats, and fume hoods to prevent inhalation or dermal exposure, as recommended in SDS guidelines for structurally related bicyclic compounds (e.g., and ) .
- Storage:
- Store at 0–6°C under inert gas (N₂ or Ar) to prevent oxidation of the benzyl or aza groups, as suggested for boronic acid esters in .
- Use amber vials to protect against light-induced degradation.
- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
Advanced Research Questions
Q. What analytical techniques are critical for confirming the structural integrity and purity of this bicyclic ester?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use ¹H/¹³C NMR to verify the bicyclo[2.2.2]octane framework, benzyl substituents, and ester groups. Compare coupling constants to literature models (e.g., for bicyclo[2.2.2]octane derivatives) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to confirm molecular weight (e.g., as done for benzoic acid derivatives in ) .
- Chromatography:
- HPLC with a chiral column to assess enantiomeric purity, especially if the aza group introduces stereocenters.
- X-ray Crystallography: For absolute configuration determination, if single crystals can be obtained.
Q. How does the presence of both oxa and aza groups in the bicyclo[2.2.2]octane system influence its reactivity in further chemical modifications?
Methodological Answer:
- Electronic Effects:
- The oxa (oxygen) group is electron-withdrawing, potentially activating the ester toward nucleophilic attack.
- The aza (nitrogen) group can act as a weak base, enabling coordination with Lewis acids (e.g., in catalytic hydrogenation).
- Steric Effects:
- The rigid bicyclic structure limits accessibility to reactive sites, requiring tailored catalysts (e.g., bulky ligands for cross-coupling reactions).
- Experimental Design:
- Perform DFT calculations to predict reactive sites (e.g., C-4 ester vs. C-5 aza group).
- Test reactivity under varying conditions (e.g., pH, temperature) to map functional group compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
